Chemoselective Etherification Reactivity
In the optimized industrial synthesis of gefitinib, 6-hydroxy-7-methoxyquinazolin-4(3H)-one (the regioisomer of the target compound with C6-OH and C7-OCH3) was etherified with N-(3-chloropropyl)morpholine in ionic liquid to produce the key intermediate [1]. Under the optimized conditions of a 1:1.2 molar ratio of quinazolinone to alkylating agent, 5% [BMIM]BF4 ionic liquid, 95°C, and a 5-hour reaction time, the yield of the etherified intermediate was 93.6% [1]. Substitution with 6,7-dimethoxyquinazolin-4-one, which lacks the C7-OH nucleophilic site, would yield 0% product in this etherification step.
| Evidence Dimension | Yield of alkylation at C7-OH position |
|---|---|
| Target Compound Data | 93.6% yield (for regioisomer 6-hydroxy-7-methoxy derivative under analogous conditions) |
| Comparator Or Baseline | 6,7-Dimethoxyquinazolin-4-one: 0% yield (no reaction possible at C7-OCH3) |
| Quantified Difference | 93.6% absolute yield difference |
| Conditions | Etherification with N-(3-chloropropyl)morpholine, [BMIM]BF4 ionic liquid, 95°C, 5h |
Why This Matters
This difference quantifies why procurement of the correct regioisomer is mandatory for the gefitinib synthetic route; the 6,7-dimethoxy analog is chemically inoperable as a substitute.
- [1] Xu Y, Zhang Y, Wang H, Wu J. Study on the New Synthesis Process of Gefitinib. Chemistry. 2014;(12):1236-1239. View Source
